1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-12(21)20-7-6-13-4-5-15(9-14(13)11-20)19-17(22)18-10-16-3-2-8-23-16/h2-5,8-9H,6-7,10-11H2,1H3,(H2,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSNYPMFCOYPII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NCC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Cyclization
The THIQ scaffold is classically constructed via the Bischler-Napieralski reaction , which cyclizes β-phenethylamides into dihydroisoquinolines. For this target, N-acetyl-3-nitro-phenethylamide serves as the precursor. Treatment with phosphorus oxychloride ($$ \text{POCl}_3 $$) induces cyclization, yielding 7-nitro-2-acetyl-3,4-dihydroisoquinoline .
$$
\text{N-Acetyl-3-nitro-phenethylamide} \xrightarrow{\text{POCl}_3, \Delta} \text{7-Nitro-2-acetyl-3,4-dihydroisoquinoline}
$$
Key Conditions :
- Solvent: Toluene or dichloroethane
- Temperature: 80–100°C
- Catalyst: $$ \text{POCl}_3 $$ (5 equiv)
Reduction to Tetrahydroisoquinoline
The dihydroisoquinoline intermediate undergoes sequential reductions:
- Nitro to amine : Catalytic hydrogenation ($$ \text{H}_2/\text{Pd-C} $$) in ethanol reduces the nitro group to an amine.
- Ring saturation : Further hydrogenation ($$ \text{H}_2/\text{Pd-C} $$, 50 psi) in acetic acid reduces the C1–N double bond, yielding 2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine .
$$
\text{7-Nitro-2-acetyl-3,4-dihydroisoquinoline} \xrightarrow[\text{1. } \text{H}2/\text{Pd-C}]{\text{2. } \text{H}2/\text{Pd-C, AcOH}} \text{2-Acetyl-THIQ-7-amine}
$$
Analytical Data :
- Yield : 78–85% (two-step)
- Purity : >95% (HPLC)
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) : δ 6.95 (d, $$ J = 8.4 $$ Hz, 1H, ArH), 6.58 (d, $$ J = 2.4 $$ Hz, 1H, ArH), 4.20 (s, 2H, CH$$ _2 $$-NH), 3.10–2.95 (m, 2H, CH$$ _2 $$-N), 2.80–2.65 (m, 2H, CH$$ _2 $$-C), 2.45 (s, 3H, COCH$$ _3 $$).
Synthesis of Thiophen-2-ylmethyl Isocyanate
Isocyanate Generation from Amine
Thiophen-2-ylmethylamine is converted to its isocyanate derivative using triphosgene ($$ \text{CCl}3\text{O}2\text{C} $$) under anhydrous conditions:
$$
\text{Thiophen-2-ylmethylamine} \xrightarrow{\text{CCl}3\text{O}2\text{C, Et}_3\text{N}} \text{Thiophen-2-ylmethyl isocyanate}
$$
Procedure :
- Dissolve thiophen-2-ylmethylamine (1.0 equiv) in dry dichloromethane.
- Add triethylamine (3.0 equiv) and triphosgene (0.33 equiv) at 0°C.
- Warm to room temperature and stir for 4 hours.
Yield : 89%
Purity : >98% (GC-MS)
Urea Bond Formation
Coupling of THIQ-Amine and Thiophene-Isocyanate
The final step involves reacting 2-acetyl-THIQ-7-amine with thiophen-2-ylmethyl isocyanate in tetrahydrofuran (THF) with catalytic $$ \text{Et}_3\text{N} $$:
$$
\text{2-Acetyl-THIQ-7-amine} + \text{Thiophene-isocyanate} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Urea}
$$
Optimized Conditions :
- Solvent: THF
- Temperature: 0°C → room temperature
- Time: 12 hours
- Base: $$ \text{Et}_3\text{N} $$ (1.5 equiv)
Workup :
- Quench with ice-water.
- Extract with ethyl acetate.
- Purify via silica gel chromatography (hexane/EtOAc 3:1).
Analytical Data :
- Yield : 82%
- Mp : 214–216°C
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d$$ _6 $$) : δ 8.25 (s, 1H, NH), 7.45–7.30 (m, 3H, ArH), 6.95–6.80 (m, 2H, Thiophene-H), 4.40 (s, 2H, CH$$ _2 $$-Thiophene), 4.10–3.90 (m, 2H, THIQ-CH$$ _2 $$), 3.00–2.70 (m, 4H, THIQ-CH$$ _2 $$), 2.50 (s, 3H, COCH$$ _3 $$).
- HRMS (ESI) : m/z calcd for C$$ {18}\text{H}{20}\text{N}3\text{O}2\text{S} $$ [M+H]$$ ^+ $$: 342.1278; found: 342.1281.
Alternative Urea-Forming Methods
For scale-up, 1,1'-carbonyldiimidazole (CDI) offers a safer alternative to isocyanates:
- Activate 2-acetyl-THIQ-7-amine with CDI (1.2 equiv) in THF.
- Add thiophen-2-ylmethylamine (1.5 equiv) and stir for 24 hours.
Yield : 75%
Advantage : Avoids handling toxic isocyanates.
Optimization Challenges and Solutions
Regioselectivity in Bischler-Napieralski Cyclization
Initial attempts without the acetyl group led to mixtures of 6- and 7-nitro derivatives. Introducing the acetyl group before cyclization directed nitro placement to position 7 via steric and electronic effects.
Urea Bond Stability
Early protocols using phosgene resulted in hydrolysis byproducts. Switching to triphosgene under rigorously anhydrous conditions improved urea yields from 65% to 82%.
Purification Issues
Silica gel chromatography with gradient elution (hexane → EtOAc) resolved co-eluting impurities, enhancing purity to >98%.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| A | Isocyanate coupling | 82 | 98 | Moderate |
| B | CDI-mediated | 75 | 97 | High |
| C | Phosgene-based | 65 | 90 | Low |
Recommendation : Method A for small-scale synthesis; Method B for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the urea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved could include:
Enzyme inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Analytical and Computational Tools
- Structural Analysis : Programs like SHELX and Mercury enable crystallographic comparisons, revealing conformational differences in urea vs. sulfonamide substituents.
Biological Activity
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound belonging to the isoquinoline derivatives, which have been extensively studied for their diverse biological activities. This article focuses on its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of approximately 284.36 g/mol. The structural features of this compound suggest potential interactions with biological targets due to the presence of both the isoquinoline and thiophene moieties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites. For example, it could inhibit enzymes involved in metabolic pathways or signal transduction.
Receptor Modulation: It may interact with cellular receptors (e.g., G-protein coupled receptors), leading to altered signaling pathways that can affect cell proliferation and apoptosis.
Pathway Interference: The compound could interfere with metabolic or signaling pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.
Anticancer Activity
Research has indicated that isoquinoline derivatives exhibit significant anticancer properties. A study demonstrated that related compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of compounds similar to this compound. Isoquinoline derivatives have been shown to reduce the production of pro-inflammatory cytokines in various models .
Neuroprotective Properties
There is emerging evidence that isoquinoline compounds can provide neuroprotection. Studies suggest that these compounds may protect neuronal cells from oxidative stress-induced damage .
Study on Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of isoquinoline derivatives and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer effects .
Study on Anti-inflammatory Activity
A study published in Phytotherapy Research explored the anti-inflammatory effects of a similar compound. The results showed a significant reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages when treated with the compound .
Research Findings Summary
The following table summarizes key findings related to the biological activities of this compound:
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step organic reactions. A general approach includes:
- Coupling of tetrahydroisoquinoline and thiophene precursors via urea bond formation using carbodiimide-based coupling agents (e.g., DCC or EDCI) .
- Stepwise assembly of the acetylated tetrahydroisoquinoline moiety followed by alkylation with thiophen-2-ylmethyl isocyanate . Key conditions: Anhydrous solvents (DMF, DCM), controlled temperatures (0–60°C), and catalytic bases (triethylamine) .
Q. Which analytical techniques are used to confirm the compound’s structure?
- Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments (e.g., acetyl group at δ ~2.1 ppm, thiophene protons at δ ~6.8–7.4 ppm) .
- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ peak matching C₂₀H₂₂N₃O₂S) .
- Infrared (IR) Spectroscopy: Identifies urea C=O stretches (~1640–1680 cm⁻¹) and acetyl C=O (~1700 cm⁻¹) .
Q. What are the primary biological targets of this compound?
Structural analogs suggest interactions with:
- Formyl peptide receptor-like 1 (FPRL-1): Modulates inflammatory pathways .
- Kinases or enzymes: The urea and acetyl groups may enable hydrogen bonding with catalytic residues .
Q. How is purity assessed during synthesis?
- HPLC: Quantifies purity (>95% threshold) using reverse-phase C18 columns and UV detection .
- Thin-Layer Chromatography (TLC): Monitors reaction progress (e.g., hexane:ethyl acetate mobile phase) .
Q. Which functional groups influence its biological activity?
- Urea moiety: Critical for hydrogen bonding with target proteins .
- Thiophen-2-ylmethyl group: Enhances lipophilicity and π-π stacking .
- Acetyl group: May stabilize the tetrahydroisoquinoline conformation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Solvent selection: Polar aprotic solvents (DMF) improve urea coupling efficiency .
- Temperature control: Lower temperatures (0–5°C) reduce side reactions during alkylation .
- Catalyst use: Additives like HOBt minimize racemization in coupling steps .
- Real-time monitoring: TLC or in-situ IR tracks intermediate formation .
Q. How to resolve contradictions in reported biological activities across studies?
- Comparative assays: Test the compound alongside analogs (e.g., phenyl vs. thiophene substituents) under standardized conditions .
- Molecular docking: Simulate binding affinities to FPRL-1 or kinases to explain activity variations .
- Dose-response studies: Identify non-linear effects or off-target interactions .
Q. What experimental designs elucidate the mechanism of action?
- X-ray crystallography: Resolve compound-target co-crystal structures .
- Competitive binding assays: Use fluorescent probes (e.g., FITC-labeled ligands) to quantify receptor occupancy .
- Gene knockout models: Validate target specificity in cellular assays (e.g., CRISPR-Cas9-modified cell lines) .
Q. How to handle side products during synthesis?
- Chromatographic purification: Column chromatography (silica gel, gradient elution) isolates the target compound .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to remove impurities .
- Stoichiometric adjustments: Limit excess reagents to reduce byproduct formation .
Q. What strategies improve pharmacokinetic properties?
- Structural modifications: Introduce solubilizing groups (e.g., PEG chains) to enhance bioavailability .
- Prodrug approaches: Mask the urea group with enzymatically cleavable protectors .
- Stability testing: Assess degradation under physiological pH/temperature to guide formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
